molecular formula C14H16N2O5S B158671 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione CAS No. 1110670-49-9

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione

Cat. No.: B158671
CAS No.: 1110670-49-9
M. Wt: 324.35 g/mol
InChI Key: SLQMNVJNDYLJSF-UHFFFAOYSA-N
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Description

5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione (CAS: 220509-74-0) is a synthetic small molecule with the molecular formula C₁₄H₁₆N₂O₅S and a molecular weight of 324.4 g/mol . Its structure features a sulfonamide-linked pyrrolidine moiety substituted with a methoxymethyl group, attached to an indole-2,3-dione (isatin) core. It exhibits poor aqueous solubility (<2 mg/mL in water) but is soluble in organic solvents like DMSO (≥16.2 mg/mL) and ethanol (≥2.17 mg/mL with warming) .

Properties

IUPAC Name

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMNVJNDYLJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The methoxymethyl-pyrrolidine moiety is synthesized via alkylation of pyrrolidine with methoxymethyl chloride under basic conditions. Triethylamine in tetrahydrofuran (THF) at 0–5°C facilitates the reaction, yielding 2-(methoxymethyl)pyrrolidine with >80% efficiency. Alternative routes involve reductive amination of pyrrolidin-2-one with methoxymethylamine, though this method requires stringent temperature control.

Sulfonyl Chloride Preparation

The functionalized pyrrolidine is converted to its sulfonyl chloride derivative using chlorosulfonic acid in dichloromethane (DCM). This intermediate is highly reactive and typically used immediately in subsequent steps to avoid hydrolysis.

Sulfonylation of the Isatin Core

The 5-position of 1H-indole-2,3-dione (isatin) is sulfonylated via nucleophilic aromatic substitution. Key methodologies include:

Direct Sulfonylation with Pyrrolidine Sulfonyl Chloride

A mixture of 5-aminoisatin and 2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride in THF/DCM (1:1) with triethylamine as a base yields the target compound. Reaction conditions (0–20°C, inert atmosphere) prevent side reactions, achieving an 84% yield.

Table 1: Optimal Reaction Conditions for Sulfonylation

ParameterValueSource
SolventTHF/DCM (1:1)
BaseTriethylamine
Temperature0–20°C
Reaction Time12–24 hours
Yield84%

Alternative Route: Suzuki Coupling with Pre-Functionalized Isatin

A patented approach involves bromination of isatin at the 5-position, followed by Suzuki coupling with a boronic acid derivative of methoxymethyl-pyrrolidine. This method, however, requires Pd catalysts and microwave assistance, complicating scalability.

Mechanistic Insights and Side Reactions

The sulfonylation proceeds via a two-step mechanism:

  • Deprotonation : Triethylamine abstracts the proton from 5-aminoisatin, generating a nucleophilic aromatic ring.

  • Electrophilic Attack : The pyrrolidine sulfonyl chloride reacts with the activated isatin, displacing chloride and forming the sulfonamide bond.

Common side reactions include:

  • Hydrolysis of Sulfonyl Chloride : Exposure to moisture leads to sulfonic acid byproducts.

  • Over-Sulfonylation : Excess sulfonyl chloride may functionalize other positions, necessitating stoichiometric control.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, indole-H), 3.75–3.60 (m, 2H, pyrrolidine-CH₂), 3.40 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₁₅H₁₇N₂O₅S [M+H]⁺: 337.0956, found: 337.0952.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodYieldScalabilityComplexity
Direct Sulfonylation84%HighLow
Suzuki Coupling70–80%ModerateHigh

The direct sulfonylation route is preferred for its simplicity and efficiency, whereas the Suzuki method offers flexibility for structural diversification.

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Inert Atmosphere : Nitrogen or argon to protect reactive intermediates.

  • Solvent Recovery : THF and DCM are distilled and reused to reduce costs.

  • Quality Control : In-process checks (TLC, HPLC) ensure reaction completion and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indole derivatives.

Scientific Research Applications

5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione involves its interaction with molecular targets such as caspase enzymes. By inhibiting these enzymes, the compound can modulate apoptotic pathways, leading to potential therapeutic effects in cancer treatment and other diseases .

Comparison with Similar Compounds

5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

  • Key Differences :
    • Replaces the 2-(methoxymethyl)pyrrolidin-1-yl group with a piperidin-1-yl ring.
    • Lacks the methoxymethyl substituent, reducing polarity.
  • Molecular Weight : 293.3 g/mol (vs. 324.4 g/mol for the target compound).
  • Solubility : Similar solubility profile (organic solvents preferred), but lower molecular weight may enhance diffusion in biological systems .
  • Activity: Not explicitly reported as a caspase inhibitor, suggesting the methoxymethyl-pyrrolidine group may confer specificity for Caspase-3/7 inhibition .

3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione

  • Key Differences :
    • Contains a pyrrolidine-2,5-dione core instead of a sulfonamide linker.
    • Substituted with a methoxy group on the indole ring.
  • Molecular Weight : 240.1–245.1 g/mol (significantly lighter than the target compound).
  • Activity : Reported as part of a study on indoleamine 2,3-dioxygenase (IDO-1) inhibitors, indicating divergent biological targets compared to the caspase-focused target compound .

Substituent Impact on Bioactivity

Substituent Biological Target Solubility Molecular Weight Source
2-(Methoxymethyl)pyrrolidinyl Caspase-3/7 Moderate (DMSO/EtOH) 324.4 g/mol
Piperidin-1-yl Unspecified Moderate (DMSO/EtOH) 293.3 g/mol
Pyrrolidine-2,5-dione IDO-1 Likely similar 240–245 g/mol

Key Observations:

Methoxymethyl Group : This substituent increases hydrophilicity and may stabilize interactions with caspase enzymes, as seen in other kinase inhibitors (e.g., TRK inhibitors in and ).

Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility and steric effects, impacting target selectivity .

Pharmacological Context

  • Caspase Inhibition : The target compound’s specificity for Caspase-3/7 distinguishes it from indole-2,3-dione derivatives targeting IDO-1 or kinase pathways (e.g., TRK inhibitors in ).
  • Kinase Inhibitors : Compounds like 7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-... () share the 2-(methoxymethyl)pyrrolidinyl motif but are structurally more complex, highlighting the versatility of this substituent in diverse therapeutic contexts .

Biological Activity

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2O4SC_{12}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 286.32 g/mol. The structure features a pyrrolidine ring and an indole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines, particularly lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Viability (%)Reference
This compound10066
Cisplatin10050

In this study, the viability of A549 cells was significantly reduced to 66% upon treatment with the compound at a concentration of 100 µM, indicating potent cytotoxic effects. Comparative analysis with cisplatin, a standard chemotherapeutic agent, shows that while both compounds exhibit cytotoxicity, the novel compound demonstrates a more favorable profile regarding selectivity towards cancer cells.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. The presence of the sulfonyl group is believed to enhance the compound's interaction with cellular targets involved in apoptosis pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant S. aureus8
Vancomycin-intermediate S. aureus16

The compound exhibited MIC values of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial potential. This activity is crucial given the rising incidence of antibiotic resistance in clinical settings.

Case Studies

A notable case study involved testing various derivatives of the compound to optimize its biological activity. Compounds with modifications to the pyrrolidine ring showed enhanced potency against both cancerous and bacterial cells.

Table 3: Structure-Activity Relationship (SAR) Analysis

Compound VariantAnticancer Activity (A549 Viability %)Antimicrobial Activity (MIC µg/mL)
Original Compound668
Variant A (methyl substitution)584
Variant B (ethyl substitution)7016

This SAR analysis indicates that certain modifications can lead to improved biological activity, suggesting avenues for further research and development.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione?

Answer:
The synthesis typically involves sequential functionalization of the indole-2,3-dione core. Key steps include:

  • Sulfonation : Reaction of 5-amino-1H-indole-2,3-dione with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Pyrrolidine coupling : Nucleophilic substitution between the sulfonyl chloride intermediate and 2-(methoxymethyl)pyrrolidine, often catalyzed by DMAP or using a coupling agent like HATU .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures.
    Characterization :
  • NMR : Key signals include δ 3.3–3.5 ppm (methoxymethyl OCH3) and δ 1.8–2.1 ppm (pyrrolidine CH2).
  • Mass spectrometry : Expected [M+H]+ ion at m/z 395.1 (calculated for C₁₆H₁₉N₂O₅S).

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Implement SHELXT for space group determination and SHELXL for refinement .
  • Validation : Check for R-factor convergence (<5%) and validate using PLATON for symmetry and disorder analysis.

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:
Discrepancies (e.g., unexpected NOE correlations or bond lengths) may arise from:

  • Dynamic disorder : Refine using PART instructions in SHELXL to model alternative conformations .
  • Solvent interactions : Perform SCXRD in multiple solvents (e.g., DMSO vs. chloroform) to assess lattice effects.
  • DFT validation : Compare experimental NMR shifts with computational predictions (Gaussian 16, B3LYP/6-31G**) .

Advanced: What strategies optimize regioselectivity during the sulfonation of the indole core?

Answer:
Regioselectivity at the 5-position is influenced by:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at competing positions before sulfonation.
  • Temperature control : Conduct sulfonation at 0–5°C to favor kinetic control .
  • Catalytic systems : Use Lewis acids like ZnCl₂ to activate the sulfonyl chloride electrophile .

Basic: What stability studies are critical for handling this compound in experimental settings?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (typically >200°C).
  • Photostability : Store in amber vials; monitor UV-vis spectra under light exposure (λ = 254 nm).
  • Hydrolytic stability : Test in buffered solutions (pH 2–12) at 37°C for 48 hours, analyzed via HPLC .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., TRK kinases, as seen in structural analogs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
  • QSAR : Corporate Hammett constants of substituents to predict activity trends .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Compare experimental patterns with simulated data from Mercury (CCDC).
  • Solid-state NMR : Analyze ¹³C CP/MAS spectra for chemical shift variations (>1 ppm indicates polymorphism).
  • Raman spectroscopy : Monitor O=C-N vibrations (~1680 cm⁻¹) for lattice-environment sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione

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